(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol
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Overview
Description
The compound (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol is a complex organic molecule that features a combination of isoquinoline and pyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol typically involves multi-step organic reactions. One possible route could involve the initial formation of the isoquinoline and pyridine rings, followed by their coupling through a series of condensation and reduction reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable processes such as continuous flow synthesis or batch reactors. The use of automated systems and advanced purification techniques like chromatography and crystallization would ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Hydrogenation of the isoquinoline or pyridine rings.
Substitution: Introduction of different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, with factors like temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound could be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies might focus on its interactions with various biological targets and its potential therapeutic effects.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.
Industry
In industry, this compound could find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might make it suitable for use in specialized industrial processes.
Mechanism of Action
The mechanism of action of (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol might include other molecules that feature isoquinoline and pyridine structures, such as:
- (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridine)
- (6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)ethanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C16H18N2O |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
[6-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C16H18N2O/c1-12-8-16(17-9-15(12)11-19)18-7-6-13-4-2-3-5-14(13)10-18/h2-5,8-9,19H,6-7,10-11H2,1H3 |
InChI Key |
WVEPTLRCXAITAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CO)N2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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